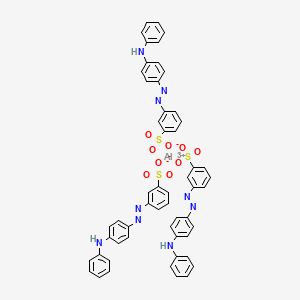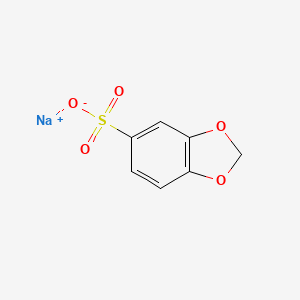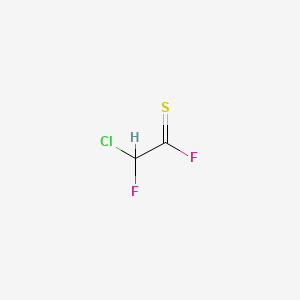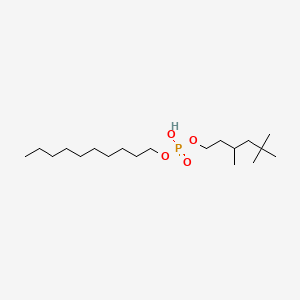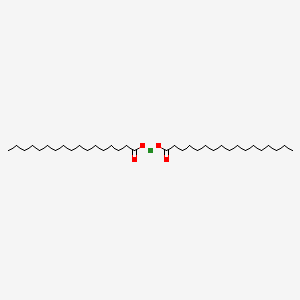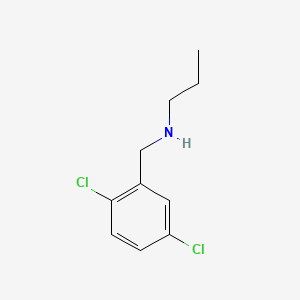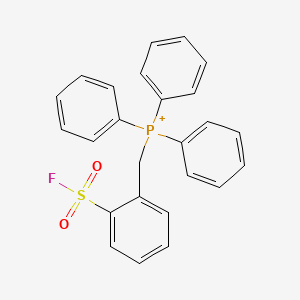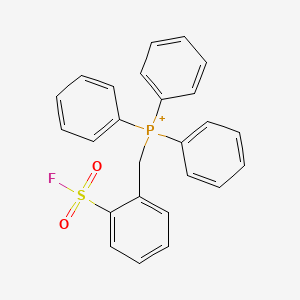
Ethyl(2-ethylhexyl)dimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-ethylhexyl)dimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C12H28BrN . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(2-ethylhexyl)dimethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with 2-ethylhexyl bromide in the presence of a suitable solvent such as ethanol or acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(2-ethylhexyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as or . The reaction conditions typically include mild temperatures and the presence of a solvent like or .
Oxidation Reactions: Oxidizing agents such as or can be used. These reactions are usually carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like or are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkyl halides , while oxidation reactions can produce alcohols or ketones .
Aplicaciones Científicas De Investigación
Ethyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions and dispersions.
Biology: The compound is employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Industry: this compound is used in the formulation of cleaning agents, detergents, and personal care products.
Mecanismo De Acción
The mechanism by which ethyl(2-ethylhexyl)dimethylammonium bromide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. It can also interact with cell membranes, enhancing the permeability of hydrophobic molecules.
Comparación Con Compuestos Similares
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium bromide (DTAB)
- Tetrabutylammonium bromide (TBAB)
Comparison: Ethyl(2-ethylhexyl)dimethylammonium bromide is unique due to its 2-ethylhexyl group , which imparts distinct hydrophobic characteristics compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong surfactant properties and enhanced solubility of hydrophobic substances.
Propiedades
Número CAS |
71607-38-0 |
|---|---|
Fórmula molecular |
C12H28BrN |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
ethyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C12H28N.BrH/c1-6-9-10-12(7-2)11-13(4,5)8-3;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
IWNNQWZKDFOZPB-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(C)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



